molecular formula C19H18N2O4S B227427 N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide

N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide

Cat. No. B227427
M. Wt: 370.4 g/mol
InChI Key: BFJMWLWDHHYFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide, commonly known as MTAA, is a thiazolidinedione derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MTAA has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of MTAA is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, inflammation, and cell differentiation. MTAA has been shown to bind to PPARγ and modulate its activity, leading to the observed therapeutic effects.
Biochemical and physiological effects:
MTAA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and migration, induction of apoptosis, improvement of insulin sensitivity and glucose uptake, and inhibition of pro-inflammatory cytokine and reactive oxygen species production. These effects are believed to be mediated through the activation of PPARγ and other signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using MTAA in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its diverse range of therapeutic applications, which makes it a versatile tool for studying various diseases. However, one limitation is the lack of information on its safety and toxicity, which requires further investigation.

Future Directions

There are several future directions for the research on MTAA, including:
1. Further investigation of its mechanism of action and interaction with other signaling pathways.
2. Evaluation of its safety and toxicity in animal models.
3. Development of novel drugs based on the structure of MTAA for the treatment of various diseases.
4. Investigation of its potential as a diagnostic tool for cancer and other diseases.
5. Exploration of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, MTAA is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its well-established synthesis method, diverse range of therapeutic applications, and potential as a diagnostic tool make it a valuable tool for studying various diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and toxicity.

Synthesis Methods

MTAA can be synthesized using a multistep reaction involving the condensation of 2-methoxybenzaldehyde with 2-methylphenylhydrazine, followed by the reaction of the resulting hydrazone with thioglycolic acid and subsequent cyclization with chloroacetyl chloride. The final product is obtained through the reaction of the resulting thiazolidinone intermediate with acetic anhydride.

Scientific Research Applications

MTAA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, MTAA has been shown to exhibit antitumor properties by inducing apoptosis and inhibiting cell proliferation and migration. In diabetes research, MTAA has been shown to improve insulin sensitivity and glucose uptake. In inflammation research, MTAA has been shown to exhibit anti-inflammatory and antioxidant properties by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.

properties

Product Name

N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C19H18N2O4S/c1-12-7-3-5-9-14(12)21-18(23)16(26-19(21)24)11-17(22)20-13-8-4-6-10-15(13)25-2/h3-10,16H,11H2,1-2H3,(H,20,22)

InChI Key

BFJMWLWDHHYFSQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C(SC2=O)CC(=O)NC3=CC=CC=C3OC

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(SC2=O)CC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.